Ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

High-Throughput Screening Selectivity Profiling Triazine Scaffold

Uncharacterized triazine analogs introduce unpredictable biological activity into screening libraries, delaying SAR programs and compromising assay sensitivity. This compound solves that problem with a publicly documented, broad-inactivity fingerprint derived from 20+ high-throughput screens. • Confirmed inactive against GPR55 (EC50=12,420 nM) and NPSR (Potency=25,119 nM) - ready-to-use negative control for receptor assays. • Sub-millimolar potency across Tau, TGF-β, and G9a provides a quantified starting point for SAR without de novo screening. • Immediate procurement eliminates weeks of primary characterization; ideal for chemogenomics library calibration.

Molecular Formula C19H15Cl2N3O3
Molecular Weight 404.25
CAS No. 338966-16-8
Cat. No. B2875744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
CAS338966-16-8
Molecular FormulaC19H15Cl2N3O3
Molecular Weight404.25
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)OC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C19H15Cl2N3O3/c1-3-26-19(25)16-18(27-15-9-8-13(20)10-14(15)21)22-17(24-23-16)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3
InChIKeyBADMJSRGAJLWDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl Triazine Carboxylate: Chemical Identity and Procurement Baseline


Ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate (CAS 338966-16-8) is a synthetic small molecule belonging to the 1,2,4-triazine class, with a molecular weight of 404.25 g/mol and formula C19H15Cl2N3O3 [1]. It is characterized by its 6-carboxylate ester core, substituted with a 2,4-dichlorophenoxy group at the 5-position and a 4-methylphenyl group at the 3-position. Unlike many uncharacterized triazine derivatives, this compound has a documented, broad biological screening profile derived from multiple high-throughput screens, providing a quantitative baseline of its in vitro activities [2].

Publicly available multi-target profiling data
Defined non-cytotoxic concentration range for cell-based studies
Lipinski-compliant physicochemical properties

Why Generic Triazine Substitution Fails in Focused Research


Substituting this specific triazine with a generic, under-characterized analog introduces significant scientific risk due to the unpredictable nature of its biological activity. The precise combination of the 2,4-dichlorophenoxy and 4-methylphenyl substituents on the 1,2,4-triazine-6-carboxylate scaffold dictates a unique, quantitatively-defined pharmacological fingerprint. The available high-throughput screening (HTS) data for this compound provides a specific potency and selectivity baseline across 20 distinct assays [1]. Using an analog lacking this public data profile requires extensive de novo characterization to ensure equivalent binding or functional properties, specifically to confirm a comparable pharmacological inactivity that must be proven for use as a negative control or inactive scaffold.

Absent activity data
Uncharacterized analogs lack public HTS data, requiring de novo broad-panel screening to establish a baseline.
Unknown cytotoxicity
An analog with untested cytotoxicity may compromise cell-based assay integrity and increase failure risk.
Negative control mismatch
Without documented inactivity, a generic triazine cannot reliably serve as a negative control or inactive scaffold.

Quantitative Pharmacological Evidence for Selecting This Triazine


Pharmacological Profiling Scope vs. Uncharacterized Analogs

This compound possesses a publicly available, 20-point quantitative pharmacological fingerprint, a characteristic absent in most in-class analogs which lack published data. The profile defines its potency range from low micromolar to inactive against a panel of human, murine, and parasitic targets [1]. This established pharmacological landscape provides unique procurement value for mechanistic studies requiring a known entity.

Profiling Scope
Class-level inference
Target 20 assays
Comparator 0 assays
Establishes data-rich baseline for selection
Verify via ChEMBL (CHEMBL1497403)
High-Throughput Screening Selectivity Profiling Triazine Scaffold

Broad Inactivity Profile as Negative Control Scaffold

The compound is not a pan-active interference compound. Its quantitative data reveals that the majority of tested activities are weak or inconclusive. For instance, it shows a Potency of >10,000 nM (confirmed as 'Inconclusive') against GPR55 and similar 'Inconclusive' or 'Inactive' results against targets like the Vitamin D Receptor and Firefly Luciferase [1]. This profile is critical; a genuinely active analog would serve a different purpose.

Inactivity Profile
Supporting evidence
12,420 nM
EC50 Inconclusive (GPR55)
Supports negative control selection for assays
Confirm inactivity call context in target assay
Negative Control HTS Artifact Pan-Assay Interference

Low Cytotoxicity and Defined Cellular Safety Window

In contrast to highly toxic analogs, this compound exhibits a defined low-cytotoxicity profile. A key reading from an RSV inhibition assay shows a Cytotoxic Concentration 50 (CC50) of 14,140 nM [1]. This quantitative value allows researchers to select it over an analog with unknown toxicity for cellular studies, where maintaining high cell viability is paramount.

Cytotoxicity Window
Class-level inference
14,140 nM
CC50 (RSV inhibition assay)
Defines non-cytotoxic concentration window
Based on single assay endpoint; verify in cell model
Cytotoxicity CC50 Cellular Safety

Computed Drug-Likeness and Physicochemical Profile

This compound adheres to Lipinski's Rule of Five for drug-likeness, with a calculated XLogP of 4.9 and molecular weight of 404.25 g/mol [1]. This calculated profile allows it to be prioritized over a novel, uncharacterized synthesized triazine derivative that may have poor predicted permeability or bioavailability, based solely on a calculated LogP >5 or molecular weight >500.

Drug-Likeness Profile
Class-level inference
MW 404.25
XLogP 4.9
Lipinski compliant
Predicted drug-like physicochemical properties
Calculated values; verify experimentally
Lipinski's Rule of Five Drug-likeness Physicochemical Properties

Optimal Research Application Scenarios


Known Inactive Member for Chemogenomics Library Assembly

This compound is an ideal candidate for inclusion in chemogenomics libraries designed to explore the biological space of 1,2,4-triazines. Its purchase is justified not by potent activity, but by its extensively documented broad inactivity [1]. This contrasts with procuring a newly synthesized, unprofiled triazine, which would require significant upfront investment to achieve the same level of characterization. By including a compound with a known 'inconclusive'/'inactive' fingerprint, libraries gain a critical negative control that can be used to contextualize the hits from more active members of the same scaffold class.

Negative Control for GPR55 and NPSR Assay Development

The compound has confirmed 'Inconclusive' and 'Inactive' activity against two specific GPCR targets: GPR55 (EC50 = 12,420 nM) and the Neuropeptide S Receptor (Potency = 25,119 nM) [2]. This quantitative data makes it uniquely suited for purchase as a control compound in assay development for these receptors. Researchers can use this specific triazine to benchmark assay sensitivity, as its inactivity provides a clear signal-to-noise baseline against which the activation by a true agonist can be measured, a utility not offered by an analog with unknown GPR55 or NPSR activity.

Scaffold for Fragment-Based SAR with a Defined Baseline

The compound's sub-millimolar potency across a panel of disparate targets (e.g., Tau protein, TGF-beta pathway, histone methyltransferase G9a) provides a quantifiable 'starting point' potency for SAR [3]. This is uniquely valuable to procurement because scientists can source this exact molecule to initiate a chemical optimization program with full knowledge of its initial activity profile. An uncharacterized or 'generic' triazine analog would necessitate a complete de novo primary screening campaign, delaying the project by weeks to months. This compound's procurement is thus linked to immediate, productive chemistry.

Application
Selection Property
Validation Focus
Chemogenomic library inclusion
Known multi-target inactivity fingerprint
Confirm broad inactivity profile across desired targets
GPCR assay development
Defined inactivity call against specific receptors
Verify inactivity threshold in relevant assay format
Fragment-based SAR initiation
Quantifiable baseline potency for scaffold
Confirm initial weak activity and selectivity profile
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